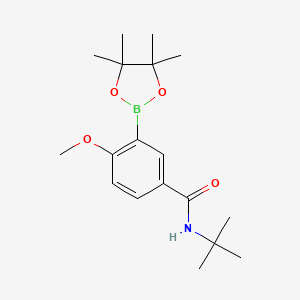

5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(N-t-Butylamino)-3-nitrophenylboronic acid, pinacol ester” is similar . It has a CAS Number of 1218791-23-1 and a molecular weight of 320.2 . Its linear formula is C16H25BN2O4 .

Molecular Structure Analysis

The InChI code for “4-(N-t-Butylamino)-3-nitrophenylboronic acid, pinacol ester” is 1S/C16H25BN2O4/c1-14(2,3)18-12-9-8-11(10-13(12)19(20)21)17-22-15(4,5)16(6,7)23-17/h8-10,18H,1-7H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(N-t-Butylamino)-3-nitrophenylboronic acid, pinacol ester” include a molecular weight of 320.2 .

Applications De Recherche Scientifique

Phosphorescence Properties

Arylboronic esters, closely related to the compound , have been discovered to exhibit long-lived room-temperature phosphorescence in the solid state. This is particularly intriguing because phosphorescent organic molecules typically require heavy atoms and/or carbonyl groups to efficiently generate a triplet excited state. Theoretical calculations suggest that such molecules undergo an out-of-plane distortion in the excited state, responsible for their phosphorescence. This finding could update the general notion of phosphorescent organic molecules and suggests potential applications in the development of new materials for organic phosphorescent devices (Shoji et al., 2017).

Organic Synthesis Applications

Arylboronic acid pinacol esters serve as pivotal reagents in organic synthesis, exemplified by their role in the Suzuki-Miyaura cross-coupling reactions. Recent research has highlighted their utility in the chemoselective benzylation of aldehydes, where activation with specific reagents enables the nucleophilic transfer of benzyl groups, offering excellent yields. This demonstrates their versatility in creating complex organic molecules with high precision (Hollerbach & Barker, 2018).

Material Science and Polymer Chemistry

In material science, arylboronic acid pinacol esters have facilitated the synthesis of hyperbranched polymers with controlled degrees of branching. For example, the catalyst-transfer Suzuki–Miyaura coupling reaction using these esters enabled the preparation of hyperbranched polythiophene with almost 100% branching, opening new avenues for the creation of advanced polymeric materials with specific electrical or optical properties (Segawa, Higashihara, & Ueda, 2013).

Safety and Hazards

Propriétés

IUPAC Name |

N-tert-butyl-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)12-9-10-14(22-8)13(11-12)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJHHRXIRVXXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC(C)(C)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2837355.png)

![3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2837359.png)

![3-methyl-5-oxo-N-(p-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2837360.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2837365.png)

![5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2837366.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2837369.png)

![N-cyclopentyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2837373.png)